REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].[CH2:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O.C(O)C1C=CC=CC=1>[B:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O:3][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O:2][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
186g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
990g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
water benzyl alcohol
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O.C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled over
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under a pressure of 0.5-10mm Hg and in this manner 950g of the title compound
|
Type
|
CUSTOM
|
Details
|
were obtained as a clear liquid
|
Name
|
|
Type
|
|
Smiles
|
B(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |